N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide features a benzodioxole moiety linked to a hydroxypropyl chain and an acetamide group substituted with a 2,5-dioxopyrrolidin ring.
- Amide coupling: Employing reagents like HATU/DIPEA (common in acetamide derivatives, e.g., compound 5b ).
- Solvent-based reactions: Polar aprotic solvents (e.g., DMF) under moderate temperatures (50–80°C), as seen in benzimidazole derivatives .
- Purification methods: Preparative HPLC or column chromatography for >95% purity .
The benzodioxole group is known to enhance metabolic stability and binding affinity in bioactive molecules, while the dioxopyrrolidin ring may influence solubility and electronic properties .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-16(22,10-2-3-11-12(6-10)24-9-23-11)8-17-13(19)7-18-14(20)4-5-15(18)21/h2-3,6,22H,4-5,7-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMZTBCWQJZVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to a hydroxypropyl group and a 2,5-dioxopyrrolidine structure. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Synthetic Route
- Preparation of the benzo[d][1,3]dioxole core : This can be achieved through the reaction of catechol derivatives with chloroform in the presence of a base.
- Introduction of hydroxypropyl : This is done via nucleophilic substitution.
- Formation of dioxopyrrolidine : The final step involves coupling with appropriate amides or related compounds under controlled conditions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties demonstrated cytotoxic effects on various cancer cell lines (HepG2, HCT116, MCF-7) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 7.46 (HepG2) | HepG2 |
| Doxorubicin | 8.29 (HCT116) | HCT116 |
| Doxorubicin | 4.56 (MCF7) | MCF7 |
The biological activity may involve:
- Inhibition of Enzymes : Potential inhibition of key enzymes involved in cancer progression.
- Receptor Interaction : Binding to specific receptors that regulate cell proliferation and apoptosis.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of proteins such as Bax and Bcl-2 .
Study on Anticancer Activity
A recent study synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their cytotoxicity using the SRB assay. The results indicated that several compounds exhibited potent antitumor activity without significant toxicity to normal cells .
Anticonvulsant Properties
Another area of research involved compounds structurally related to this compound showing broad-spectrum anticonvulsant activity in animal models . These findings suggest potential therapeutic applications in epilepsy management.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
- Benzodioxole-containing analogs : Exhibit enhanced metabolic stability due to the electron-rich aromatic system, as seen in compound 4d and KCH-1521 .
- Dioxopyrrolidin vs.
- Hydroxypropyl chain : Likely increases solubility compared to purely aromatic substituents (e.g., benzimidazole derivatives ).
Research Findings and Contradictions
- Synthesis Efficiency : While benzimidazole derivatives (e.g., 4d ) achieve moderate yields, the acetamide core generally requires more stringent conditions (e.g., compound 3’s 4% yield ).
- Biological Activity : Benzo[d][1,3]dioxol-5-yl derivatives show diverse targets (IDO1 , ALK , talin ), suggesting the target compound’s activity could vary significantly based on its unique substituents.
- Contradictions : Low-yield syntheses (e.g., 4% ) contrast with high-yield examples (84% ), highlighting the critical role of substituent compatibility in reaction design.
Q & A
Q. Characterization Methods :
How can researchers optimize purification and validate compound purity?
Basic Research Focus
Answer:
- Recrystallization : Use solvent pairs like ethanol/water or DCM/hexane to isolate solids (melting points: 138–211°C) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .
What experimental design strategies minimize trial-and-error in reaction optimization?
Advanced Research Focus
Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs (e.g., 2^k or Box-Behnken) to test variables like temperature, catalyst loading, and solvent polarity. highlights DoE for reducing experimental runs while maximizing data quality .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., maximizing yield or minimizing byproducts) .
How can computational modeling enhance understanding of reaction mechanisms?
Advanced Research Focus
Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA software to simulate transition states and reaction pathways (e.g., cyclization energetics) .
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) of intermediates, as demonstrated in for similar heterocycles .
- Machine Learning : Train models on existing reaction data to predict feasible synthetic routes or side reactions .
How should researchers address contradictions in bioactivity data across studies?
Advanced Research Focus
Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., GABA receptor binding in vs. antioxidant assays in ) .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, cell line differences).
- Mechanistic Profiling : Use knockout models or isotopic labeling to confirm target engagement .
What advanced methodologies elucidate the compound’s pharmacological mechanisms?
Advanced Research Focus
Answer:
- Molecular Docking : Screen against targets like GABA_A receptors () or ROS-scavenging enzymes () using AutoDock or Schrödinger .
- In Vivo Pharmacokinetics : Conduct ADME studies in rodent models to assess bioavailability and metabolite profiling .
- Transcriptomics/Proteomics : Identify downstream pathways (e.g., oxidative stress response) via RNA-seq or LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
